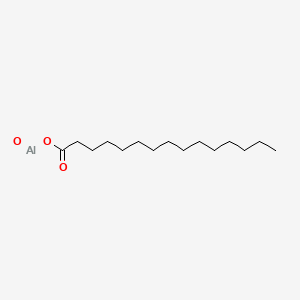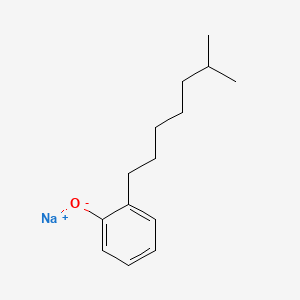
2-Pyridinecarbothioamide, 4-(heptylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinecarbothioamide, 4-(heptylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with a heptylthio substituent at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(heptylthio)- typically involves the reaction of 4-chloropyridine with heptylthiol in the presence of a base, followed by the introduction of the carbothioamide group. The reaction conditions often require an inert atmosphere and dry solvents to prevent unwanted side reactions. For example, the reaction can be carried out in dry methanol or dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinecarbothioamide, 4-(heptylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The heptylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Pyridinecarbothioamide, 4-(heptylthio)- involves its interaction with biological targets such as enzymes and proteins. The compound can form coordination complexes with metal ions, which can then interact with specific sites on proteins, leading to inhibition or activation of their functions. For example, it has been shown to interfere with chromatin activity by binding to histone proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Pyridinecarbothioamide, 4-(heptylthio)- include:
- 2-Pyridinecarbothioamide, 4-(methylthio)-
- 2-Pyridinecarbothioamide, 4-(ethylthio)-
- 2-Pyridinecarbothioamide, 4-(butylthio)-
Uniqueness
What sets 2-Pyridinecarbothioamide, 4-(heptylthio)- apart from its analogs is the length of the heptylthio chain, which can influence its lipophilicity and steric properties. These factors can affect its biological activity and its ability to form stable complexes with metal ions .
Propriétés
Numéro CAS |
186044-65-5 |
|---|---|
Formule moléculaire |
C13H20N2S2 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
4-heptylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H20N2S2/c1-2-3-4-5-6-9-17-11-7-8-15-12(10-11)13(14)16/h7-8,10H,2-6,9H2,1H3,(H2,14,16) |
Clé InChI |
MDINJRJVLKULDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)




